molecular formula C16H16N2O2 B11850857 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B11850857
M. Wt: 268.31 g/mol
InChI Key: KVLWFRBSGUWIDN-UHFFFAOYSA-N
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Description

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid ( 1160995-15-2) is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol . This naphthyridine derivative serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry. The tetrahydro-1,6-naphthyridine core is a privileged scaffold in drug discovery, known for its wide range of biological activities . This specific benzyl-substituted derivative is of significant interest for the research and development of novel therapeutic agents. Synthetic approaches often involve cyclization of appropriate aminoketone precursors, such as N-substituted 4-piperidones, with reagents like malononitrile and aromatic aldehydes, frequently employing ammonium acetate to facilitate the ring closure . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for human or veterinary consumption.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c19-16(20)13-8-14-11-18(7-6-15(14)17-9-13)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2,(H,19,20)

InChI Key

KVLWFRBSGUWIDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CC(=C2)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a suitable diketone, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Key Evidence
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (Target) C₁₆H₁₆N₂O₂ 268.31 Benzyl at position 6 Carboxylic acid (position 3)
6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine C₁₅H₁₈N₂ 226.32 Benzyl at position 6 Methyl (position 3)
2-Phenyl-1,6-naphthyridine-3-carboxylic acid C₁₅H₁₀N₂O₂ 250.26 Phenyl at position 2 Carboxylic acid (position 3)
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid C₁₀H₁₃N₃O₂ 207.23 Methyl at position 6 Amino (position 2), carboxylic acid (position 3)
6-[(tert-Butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid C₁₄H₁₈N₂O₄ 278.30 tert-Butoxycarbonyl at position 6 Carboxylic acid (position 3)
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine C₁₅H₁₇N₃ 239.32 Benzyl at position 6 Amine (position 3)

Key Differences and Implications

Functional Group Impact on Reactivity and Solubility
  • Carboxylic Acid vs. Amine/Methyl Groups :
    • The carboxylic acid group in the target compound enhances water solubility and enables conjugation reactions (e.g., amide bond formation) for drug derivatization. In contrast, the amine derivative (C₁₅H₁₇N₃) is more basic and less polar, favoring interactions with biological targets like receptors .
    • The methyl-substituted analog (C₁₅H₁₈N₂) lacks polar functional groups, increasing lipophilicity and membrane permeability but reducing solubility .
Substituent Effects on Pharmacokinetics
  • Benzyl vs. tert-Butoxycarbonyl Groups :
    • The benzyl group in the target compound contributes to π-π stacking interactions in binding pockets, while the tert-butoxycarbonyl (Boc) group in C₁₄H₁₈N₂O₄ serves as a protective moiety for amines during synthesis .
    • The Boc-protected analog is a critical intermediate for controlled deprotection in multi-step syntheses.
Saturation and Conformational Rigidity
  • Tetrahydro vs. In contrast, fully aromatic analogs like 2-phenyl-1,6-naphthyridine-3-carboxylic acid (C₁₅H₁₀N₂O₂) exhibit planar rigidity, which may enhance stacking but limit adaptability .

Biological Activity

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • IUPAC Name: 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
  • Molecular Formula: C15H16N2O2
  • Molar Mass: 268.31 g/mol
  • CAS Number: 1160995-15-2

Antimicrobial Properties

Research indicates that derivatives of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine exhibit significant antimicrobial activity. A study demonstrated that certain naphthyridine derivatives showed promising effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction via caspase activation
HeLa15.0Cell cycle arrest and apoptosis

Neuroprotective Effects

There is growing evidence suggesting neuroprotective effects linked to this compound. A recent study indicated that it could mitigate oxidative stress in neuronal cells by enhancing antioxidant enzyme activity. This property may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled experiment involving various naphthyridine derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against multidrug-resistant strains of E. coli. This suggests its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis
A series of experiments conducted on MCF-7 cells showed that treatment with the compound at concentrations ranging from 10 to 20 µM resulted in a significant increase in apoptotic cells as measured by flow cytometry. The study concluded that the compound could be a candidate for further development in cancer therapy.

Molecular Interactions

The biological activity of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is attributed to its ability to interact with specific molecular targets:

  • DNA Binding: The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition: It has been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Q & A

Q. What are the common synthetic routes for 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclization and functional group manipulation. A key route starts with dealkylation of precursors like 6-benzyl-3-methyl derivatives using catalytic hydrogenation (Pd/C, H₂ in MeOH/H₂O at 20°C) to yield the tetrahydro-naphthyridine core . Alternative solvent-free methods, such as grindstone chemistry, enable rapid assembly via mechanochemical reactions between ketones, malononitrile, and amines (90–97% yields) . Critical parameters include catalyst choice (Pd/C vs. other metals), solvent polarity, and temperature control to minimize by-products.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
DealkylationPd/C, H₂, MeOH/H₂O, 20°C61%
CyclizationGrindstone, RT, 5–7 min90–97%

Q. How is structural characterization performed for this compound?

Methodological Answer: Combined spectroscopic and computational tools are essential:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., benzyl protons at δ ~7.3 ppm, tetrahydro ring protons at δ 2.5–4.0 ppm) .
  • X-ray crystallography : Resolves the fused bicyclic system and confirms stereochemistry (e.g., dihedral angles between naphthyridine and benzyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 285.1234 for C₁₆H₁₇N₂O₃) .

Q. What purification strategies are effective for isolating high-purity product?

Methodological Answer:

  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to exploit differential solubility of the carboxylic acid group .
  • Chromatography : Use silica gel columns with gradients of polar solvents (e.g., 0–10% MeOH in DCM) to separate regioisomers .
  • Acid-base extraction : Leverage the compound’s carboxylic acid group by adjusting pH (e.g., precipitate at pH < 4) .

Q. Which functional groups dictate reactivity in this compound?

Methodological Answer:

  • Carboxylic acid : Enables esterification (e.g., with BzCl/NEt₃ to form amides) or decarboxylation under thermal conditions (250–370°C, 77–72% yields) .
  • Benzyl group : Participates in hydrogenolysis (Pd/C, H₂) or electrophilic substitution .
  • Tetrahydro-naphthyridine core : Susceptible to oxidation (e.g., introducing ketones) or reduction (e.g., saturating the ring) .

Q. How does solubility impact experimental design?

Methodological Answer: The compound’s limited aqueous solubility necessitates organic solvents (DMF, DMSO) for reactions. For biological assays, prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation. Solubility in alcohols (MeOH, EtOH) facilitates crystallization .

Advanced Research Questions

Q. How can contradictory data in catalytic hydrogenation conditions be resolved?

Methodological Answer: Discrepancies in hydrogenation outcomes (e.g., over-reduction vs. selective deprotection) arise from catalyst loading, H₂ pressure, and solvent. For example:

  • Pd/C in MeOH/H₂O selectively removes benzyl groups without reducing the naphthyridine ring .
  • Higher H₂ pressure (5 atm) may over-reduce the core, requiring real-time monitoring via TLC or in-situ IR .
    Recommendation : Conduct controlled screening with DoE (Design of Experiments) to map optimal conditions.

Q. How to address conflicting spectroscopic data for regioselectivity in substitution reactions?

Methodological Answer: Conflicting NMR/X-ray results (e.g., acylation at N vs. C positions) can arise from dynamic equilibria or crystal packing effects. Strategies:

  • Variable-temperature NMR : Identify shifting peaks indicative of tautomerism .
  • DFT calculations : Compare theoretical ¹³C chemical shifts (e.g., B3LYP/6-31G*) with experimental data to assign regioisomers .
  • Single-crystal analysis : Resolve ambiguity via X-ray (e.g., tert-butyl carboxylate derivatives in ).

Q. What computational methods predict reactivity of the naphthyridine core?

Methodological Answer:

  • Molecular docking : Model interactions with biological targets (e.g., kinases) using AutoDock Vina, guided by PubChem 3D conformers .
  • Reactivity indices : Calculate Fukui functions (Gaussian 09) to identify nucleophilic/electrophilic sites on the ring .
  • MD simulations : Assess stability of protein-ligand complexes (AMBER force field) to prioritize synthetic targets .

Q. How to optimize regioselectivity in electrophilic substitutions?

Methodological Answer: The benzyl and carboxylic acid groups direct substitutions. Examples:

  • Acylation : NEt₃ in CH₂Cl₂ directs benzamido groups to the 3-position .
  • Decarboxylation : Thermal conditions (250–370°C) favor removal of the 8-carboxylic acid group without ring degradation .
    Key factors : Solvent polarity (aprotic > protic), Lewis acid catalysts (e.g., ZnCl₂), and steric hindrance from the benzyl group.

Q. How does pH affect the stability of this compound in biological assays?

Methodological Answer:

  • Acidic conditions (pH < 3) : Protonate the carboxylic acid, enhancing solubility but risking ester hydrolysis .
  • Basic conditions (pH > 9) : Deprotonate the naphthyridine nitrogen, potentially opening the ring.
    Mitigation : Use buffered solutions (PBS, pH 7.4) and avoid prolonged exposure to extremes. Monitor stability via HPLC over 24–72 hours .

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